molecular formula C18H27ClN2O B8550873 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol CAS No. 681803-09-8

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol

カタログ番号: B8550873
CAS番号: 681803-09-8
分子量: 322.9 g/mol
InChIキー: PZQVDLYPNAADGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol is a cyclohexanol derivative with a complex substituent comprising a 3-chlorophenyl group and a piperazine moiety. This compound shares structural motifs with antidepressants like venlafaxine () but differs in the substitution pattern (3-chlorophenyl vs. 4-methoxyphenyl) and the presence of a piperazine group instead of a dimethylamino group.

特性

CAS番号

681803-09-8

分子式

C18H27ClN2O

分子量

322.9 g/mol

IUPAC名

1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol

InChI

InChI=1S/C18H27ClN2O/c19-16-6-4-5-15(13-16)17(14-21-11-9-20-10-12-21)18(22)7-2-1-3-8-18/h4-6,13,17,20,22H,1-3,7-12,14H2

InChIキー

PZQVDLYPNAADGQ-UHFFFAOYSA-N

正規SMILES

C1CCC(CC1)(C(CN2CCNCC2)C3=CC(=CC=C3)Cl)O

製品の起源

United States

準備方法

合成経路および反応条件: 1-[1-(3-クロロフェニル)-2-ピペラジン-1-イルエチル]シクロヘキサノール二塩酸塩の合成は、通常、1-(3-クロロフェニル)ピペラジンとシクロヘキサノールを特定の条件下で反応させることにより行われます。 反応は通常、適切な溶媒および触媒の存在下で行われ、目的の生成物の形成を促進します .

工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を厳密に管理することが含まれます。 連続フローリアクターや自動システムなどの高度な技術の使用は、生産プロセスを最適化するのに役立ちます .

化学反応の分析

反応の種類: 1-[1-(3-クロロフェニル)-2-ピペラジン-1-イルエチル]シクロヘキサノール二塩酸塩は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

    酸化: 過酸化水素または過マンガン酸カリウム。

    還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

    置換: アミンやチオールなどの求核剤.

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、置換反応は様々な置換誘導体を生成する可能性があります .

科学研究における用途

1-[1-(3-クロロフェニル)-2-ピペラジン-1-イルエチル]シクロヘキサノール二塩酸塩は、科学研究において幅広い用途があります。

    化学: 有機合成および分析化学における試薬として使用されます。

    生物学: 神経伝達物質受容体やシグナル伝達経路に関する研究に使用されます。

    医学: 治療の可能性と薬理学的研究における参照化合物として調査されています。

    工業: 新しい材料や化学プロセスの開発に利用されています.

科学的研究の応用

Chemistry

  • Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the development of new chemical entities. Its ability to undergo various chemical reactions makes it valuable in laboratory settings.
  • Analytical Chemistry : It is utilized in analytical methods to detect and quantify other compounds due to its specific reactivity profiles.

Biology

  • Neurotransmitter Research : The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. This interaction suggests potential applications in mood disorder treatments.
  • Signal Transduction Pathways : Research indicates that it may influence various signal transduction pathways, making it a candidate for studies related to cellular communication and response mechanisms.

Medicine

  • Therapeutic Potential : Preliminary studies have investigated its efficacy as an antidepressant and anxiolytic agent. The structural characteristics of the compound may enhance its therapeutic profile compared to other piperazine derivatives.
  • Pharmacological Reference : It is often used as a reference compound in pharmacological studies to benchmark new drug candidates against established pharmacological profiles.

作用機序

この化合物は、神経伝達物質受容体などの特定の分子標的に作用することで、効果を発揮します。セロトニン受容体、特に気分や食欲の調節に関与する5-HT2C受容体に対する親和性があることが示されています。 この化合物がこれらの受容体に結合すると、その活性を調節し、様々な生理学的効果をもたらします .

類似化合物:

  • 1-(3-クロロフェニル)ピペラジン
  • 1-(2-クロロフェニル)ピペラジン
  • 1-(4-クロロフェニル)ピペラジン

比較: 1-[1-(3-クロロフェニル)-2-ピペラジン-1-イルエチル]シクロヘキサノール二塩酸塩は、特定の構造的特徴とシクロヘキサノール部分の存在により、ユニークです。この構造上の違いは、他の類似化合物と比較して、明確な薬理学的特性をもたらします。 たとえば、1-(3-クロロフェニル)ピペラジンは主にデザイナードラッグとしての使用で知られていますが、1-[1-(3-クロロフェニル)-2-ピペラジン-1-イルエチル]シクロヘキサノール二塩酸塩にシクロヘキサノール基を付加すると、治療用途の可能性が高まります .

類似化合物との比較

1-(3-Chlorophenyl)cyclohexanol

  • Structure: Lacks the piperazine-ethyl chain, featuring only a 3-chlorophenyl group attached to cyclohexanol.
  • Applications : Simpler analogues like this are often intermediates in synthetic pathways rather than bioactive agents.

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine)

  • Structure: Replaces the 3-chlorophenyl group with a 4-methoxyphenyl group and substitutes piperazine with a dimethylamino group.
  • Dimethylamino vs. piperazine: Piperazine’s secondary amine offers higher basicity (pKa ~9.8) than dimethylamino (pKa ~10.4), affecting pharmacokinetics ().
  • Pharmacological Impact: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI), suggesting that the target compound’s structural modifications may influence its mechanism of action.

Piperazine-Containing Analogues

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

  • Structure : Features a piperazine core linked to a 3-chlorophenyl group and a 3-chloropropyl chain.
  • Key Differences: The absence of the cyclohexanol ring reduces steric bulk and hydroxyl-mediated polarity. The dual chlorinated groups may enhance lipophilicity but reduce metabolic stability ().

1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane

  • Structure : Symmetrical piperazine derivative with two 3-chlorophenyl groups.
  • Key Differences : The bis-piperazine design increases molecular weight (MW ~500 g/mol) and complexity compared to the target compound (MW ~350 g/mol). Such structures are often explored for multivalent receptor interactions ().

Cyclohexanol Derivatives with Alternative Amine Substituents

Cyclohexanol, 1-(3-chlorophenyl)-2-[(hexahydro-1H-azepin-1-yl)methyl]

  • Structure : Replaces piperazine with a seven-membered azepane ring.
  • Key Differences : Azepane’s larger ring size may alter conformational flexibility and binding pocket compatibility. Azepane derivatives are studied for their opioid modulation properties ().

Cyclohexanol, 1-(3-chlorophenyl)-4-heptyl

  • Structure : Substitutes the piperazine-ethyl chain with a linear heptyl group.
  • Key Differences : The heptyl chain drastically increases lipophilicity (logP ~6 vs. ~3 for the target compound), likely reducing aqueous solubility and bioavailability ().

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Predicted logP Pharmacological Notes Reference
Target Compound 3-Chlorophenyl, Piperazine-ethyl ~350 ~3.2 Potential CNS activity
Venlafaxine 4-Methoxyphenyl, Dimethylamino ~277 ~2.7 SNRI approved for depression
1-(3-Chlorophenyl)cyclohexanol 3-Chlorophenyl ~214 ~3.5 Intermediate, low bioactivity
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Dual chloro groups, Piperazine ~305 ~4.1 High lipophilicity, possible toxicity
Cyclohexanol, 1-(3-chlorophenyl)-4-heptyl Heptyl chain ~309 ~6.0 Low solubility, niche applications

生物活性

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H27ClN2O
  • Molecular Weight : 316.87 g/mol
  • CAS Number : 299935-27-6

This compound features a piperazine ring, which is known for its diverse biological activities, including interactions with neurotransmitter receptors.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Receptor Modulation : It is believed to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, influencing mood and behavior.
  • Anticancer Activity : Some studies have highlighted the potential anticancer properties of related piperazine derivatives, suggesting that this compound may also exhibit cytotoxic effects against cancer cells through apoptosis induction and inhibition of cell proliferation .

Biological Activity Overview

Activity Type Description Reference
AnticancerInduces apoptosis in tumor cells; exhibits cytotoxicity in various cancer models.
AntimicrobialDemonstrated significant antimicrobial activity against certain bacterial strains.
NeuropharmacologicalActs on serotonin and dopamine receptors; potential implications for mood disorders.
Anti-inflammatoryMay possess anti-inflammatory properties, contributing to its therapeutic potential.

Case Studies

  • Anticancer Activity : In a study evaluating piperazine derivatives, compounds similar to this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved disruption of cellular pathways leading to apoptosis .
  • Neuropharmacological Effects : A study on receptor binding affinities indicated that derivatives of this compound could significantly bind to serotonin receptors, suggesting a role in modulating mood and anxiety disorders. The findings advocate for further investigation into its use as an antidepressant or anxiolytic agent .
  • Antimicrobial Properties : Research demonstrated that certain piperazine derivatives exhibited potent antibacterial activity comparable to established antibiotics. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic pathways for 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introducing the piperazine moiety to a chlorophenyl-ethyl intermediate.
  • Cyclohexanol functionalization : Using hydroxyl protection/deprotection strategies to avoid side reactions.
    Optimization strategies:
  • Catalytic conditions : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for piperazine derivatization .
  • Yield monitoring : Employ HPLC or LC-MS to track intermediates and adjust stoichiometry in real time .

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry of the cyclohexanol and piperazine groups, critical for confirming the 3-chlorophenyl orientation .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the piperazine ring.
    • 2D NOESY : Identifies spatial proximity between the cyclohexanol hydroxyl and piperazine protons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) and detects impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (Category 3) and skin/eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation hazards (STOT-SE 3 classification) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to serotonin or dopamine receptors?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₂A or D₂ receptors. Focus on the piperazine group’s role in hydrogen bonding with Asp155 (5-HT₂A) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the chlorophenyl group in hydrophobic receptor pockets .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on binding energy using MOE or RDKit .

Q. What experimental designs address discrepancies in reported pharmacokinetic data (e.g., bioavailability variations)?

Methodological Answer:

  • In vitro assays :
    • Caco-2 cell permeability : Measure apical-to-basolateral transport to predict intestinal absorption.
    • Microsomal stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism .
  • In vivo reconciliation :
    • Dose-response studies : Administer radiolabeled compound to track distribution via PET imaging.
    • PK/PD modeling : Apply non-compartmental analysis (NCA) to reconcile interspecies differences in AUC and Cₘₐₓ .

Q. How can structural modifications enhance selectivity for specific neurological targets while minimizing off-site effects?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 3-chlorophenyl group with 3-fluorophenyl to modulate lipophilicity (logP) and reduce hERG channel binding .
  • Stereochemical tuning : Synthesize enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and compare IC₅₀ values for σ₁ vs. σ₂ receptors .
  • Prodrug strategies : Introduce ester groups on the cyclohexanol hydroxyl to improve BBB penetration, with enzymatic cleavage in vivo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。